Ethyl 2-amino-4-(2,2-dimethylpropyl)-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-amino-4-(2,2-dimethylpropyl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(2,2-dimethylpropyl)-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-bromoacetate with thiourea to form the thiazole ring, followed by the introduction of the 2,2-dimethylpropyl group through alkylation reactions. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(2,2-dimethylpropyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include nitro-thiazole derivatives, dihydrothiazole derivatives, and various substituted thiazole compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-amino-4-(2,2-dimethylpropyl)-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(2,2-dimethylpropyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The amino group and thiazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-methylthiazole-5-carboxylate
- Ethyl 2-amino-4-phenylthiazole-5-carboxylate
- Ethyl 2-amino-4-ethylthiazole-5-carboxylate
Uniqueness
Ethyl 2-amino-4-(2,2-dimethylpropyl)-1,3-thiazole-5-carboxylate is unique due to the presence of the 2,2-dimethylpropyl group, which can influence its steric and electronic properties
Properties
CAS No. |
649736-94-7 |
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Molecular Formula |
C11H18N2O2S |
Molecular Weight |
242.34 g/mol |
IUPAC Name |
ethyl 2-amino-4-(2,2-dimethylpropyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C11H18N2O2S/c1-5-15-9(14)8-7(6-11(2,3)4)13-10(12)16-8/h5-6H2,1-4H3,(H2,12,13) |
InChI Key |
AOZLPMPSXWQSFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N)CC(C)(C)C |
Origin of Product |
United States |
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